4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene
Overview
Description
4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene: is a chemical compound with the molecular formula C15H16ClN3O2S and a molecular weight of 337.82 g/mol . This compound is known for its versatility and is used in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene typically involves the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring by reacting 2-chloropyridine with piperazine under controlled conditions.
Sulfonylation: The piperazine derivative is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: Finally, the compound is chlorinated using thionyl chloride to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Mechanism of Action
The mechanism of action of 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The sulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. The piperazine ring and pyridyl group contribute to the overall stability and reactivity of the molecule .
Comparison with Similar Compounds
- 1-(4-Chlorophenylsulfonyl)-4-(2-pyridyl)piperazine
- 4-Chloro-1-(pyridin-2-yl)piperazine
Comparison:
- 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene is unique due to the presence of both the sulfonyl and piperazine groups, which confer distinct chemical and biological properties.
- Compared to similar compounds, it exhibits higher binding affinity and specificity towards certain molecular targets.
- The presence of the chlorine atom enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAKKSSXVSWKKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976457 | |
Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204829 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6098-02-8 | |
Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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